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molecular formula C9H9FO4 B8715995 (2-Fluoro-4-hydroxyphenyl)(methoxy)acetic acid

(2-Fluoro-4-hydroxyphenyl)(methoxy)acetic acid

Cat. No. B8715995
M. Wt: 200.16 g/mol
InChI Key: YBJITSBOPJWXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(C(=O)O)c1ccc(OCc2ccccc2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([F:21])[c:12]([CH:15]([C:16](=[O:17])[OH:18])[O:19][CH3:20])[cH:13][cH:14]1.[CH3:22][CH2:23][OH:24]>>[OH:8][c:9]1[cH:10][c:11]([F:21])[c:12]([CH:15]([C:16](=[O:17])[OH:18])[O:19][CH3:20])[cH:13][cH:14]1

Inputs

Step One
Name
COC(C(=O)O)c1ccc(OCc2ccccc2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C(=O)O)c1ccc(OCc2ccccc2)cc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)O)c1ccc(O)cc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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